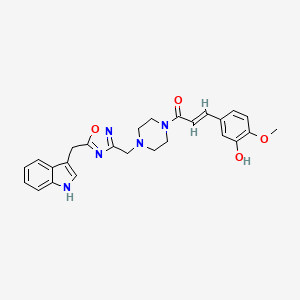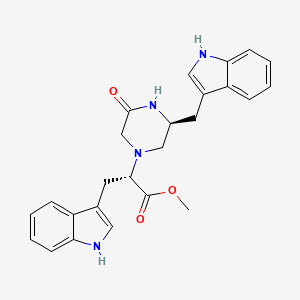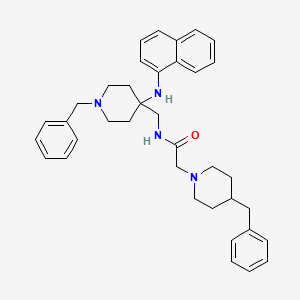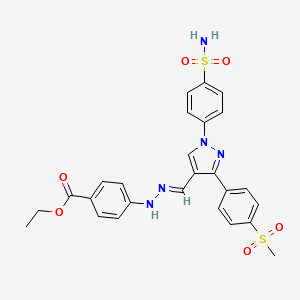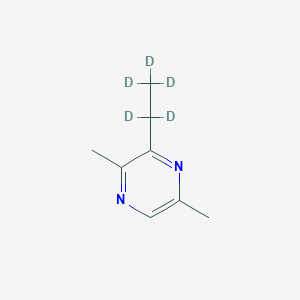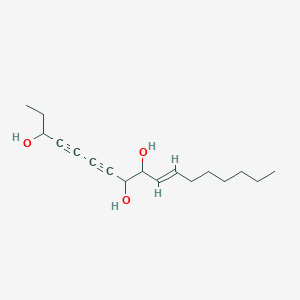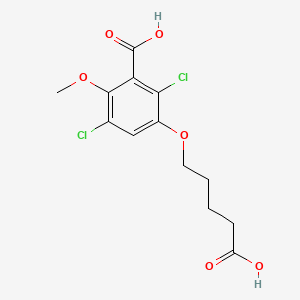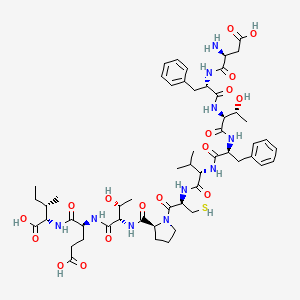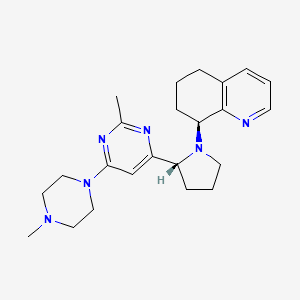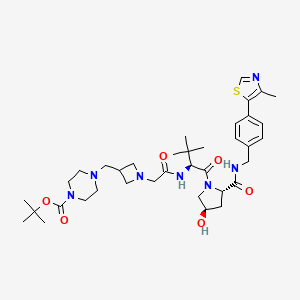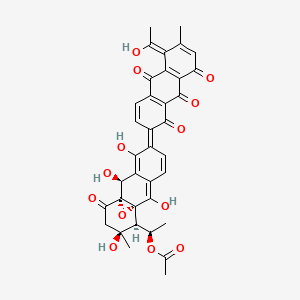
Julichrome Q3.5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Julichrome Q3.5 is a bioactive compound isolated from marine gastropod mollusk-associated Streptomyces species. It belongs to the class of anthraquinone derivatives and has shown significant biological activities, including antibacterial and herbicidal properties .
Preparation Methods
Julichrome Q3.5 is synthesized through a series of biosynthetic steps involving polyketide synthase (PKS) pathways. The biosynthetic gene cluster responsible for its production has been identified in Streptomyces species . The synthetic route involves the assembly of polyketide chains followed by post-PKS modifications, including ketoreduction, acetylation, and biaryl coupling . Industrial production methods typically involve the fermentation of Streptomyces cultures under controlled conditions to optimize the yield of this compound .
Chemical Reactions Analysis
Julichrome Q3.5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone forms.
Substitution: It can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Julichrome Q3.5 has diverse scientific research applications:
Mechanism of Action
The mechanism of action of Julichrome Q3.5 involves its interaction with cellular targets, leading to the inhibition of essential biological processes. As a bioherbicide, it inhibits the growth of plants by interfering with cellular respiration and photosynthesis . In bacteria, it disrupts cell wall synthesis and protein function, leading to cell death .
Comparison with Similar Compounds
Julichrome Q3.5 is unique among anthraquinone derivatives due to its specific biosynthetic pathway and biological activities. Similar compounds include:
Julichrome Q3.3: Another anthraquinone derivative with similar biosynthetic origins but different stereochemistry and biological activities.
Julichrome Q6.6: A related compound with distinct post-PKS modifications and bioactivities.
Chrysophanol: A well-known anthraquinone with antibacterial and anti-inflammatory properties.
This compound stands out due to its potent bioherbicidal activity and unique biosynthetic pathway involving specific tailoring enzymes .
Properties
Molecular Formula |
C36H30O13 |
|---|---|
Molecular Weight |
670.6 g/mol |
IUPAC Name |
[(1R)-1-[(1R,2S,5E,10S,11S,12S)-2,4,9,12-tetrahydroxy-5-[(5Z)-5-(1-hydroxyethylidene)-6-methyl-1,8,9,10-tetraoxoanthracen-2-ylidene]-12-methyl-14-oxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3,6,8-trien-11-yl]ethyl] acetate |
InChI |
InChI=1S/C36H30O13/c1-12-10-20(39)25-26(22(12)13(2)37)29(43)18-8-6-16(27(41)23(18)30(25)44)17-7-9-19-24(28(17)42)33(46)35-21(40)11-34(5,47)31(14(3)48-15(4)38)36(35,49-35)32(19)45/h6-10,14,31,33,37,42,45-47H,11H2,1-5H3/b17-16+,22-13-/t14-,31+,33+,34+,35-,36+/m1/s1 |
InChI Key |
POIFLRGEAFVQDF-KQYIFCGXSA-N |
Isomeric SMILES |
CC\1=CC(=O)C2=C(/C1=C(/C)\O)C(=O)C3=C(C2=O)C(=O)/C(=C/4\C=CC5=C([C@@]67[C@H]([C@@](CC(=O)[C@@]6(O7)[C@H](C5=C4O)O)(C)O)[C@@H](C)OC(=O)C)O)/C=C3 |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=C(C)O)C(=O)C3=C(C2=O)C(=O)C(=C4C=CC5=C(C67C(C(CC(=O)C6(O7)C(C5=C4O)O)(C)O)C(C)OC(=O)C)O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



